N2-methylpyrimidine-2,5-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

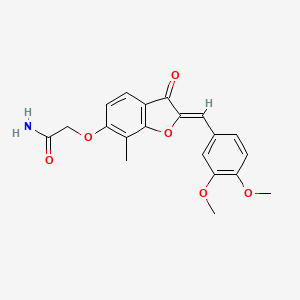

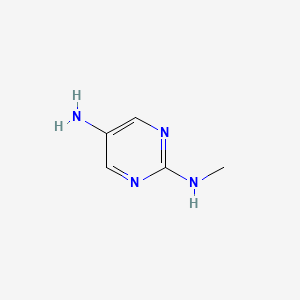

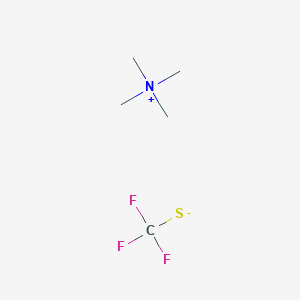

N2-methylpyrimidine-2,5-diamine is a chemical compound with the molecular formula C5H8N4 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with a methyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the current literature .Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in a dark place, in an inert atmosphere, at 2-8°C . .Scientific Research Applications

Antiviral Activity

N2-methylpyrimidine-2,5-diamine derivatives have demonstrated potential antiviral properties. For instance, 5-substituted 2,4-diaminopyrimidine derivatives have been found to inhibit retrovirus replication in cell culture, with some showing significant inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).

Photoluminescence and Electrocatalytic Properties

Subnanometer-sized copper nanoclusters, protected by 2-mercapto-5-n-propylpyrimidine, show notable luminescence and electrocatalytic activity. These clusters display dual emissions at specific wavelengths and are potent in the electoreduction of oxygen (Wei et al., 2011).

Hepatitis B Virus Inhibition

Certain 2',3'-dideoxy-3'-thiapyrimidine nucleosides, related to this compound, have been effective in inhibiting hepatitis B virus DNA replication, presenting potential therapeutic applications for treating HBV infection (Doong et al., 1991).

Conformational Characteristics in tRNA

Studies on the molecular conformations of naturally occurring 2-thiopyrimidine nucleosides and mononucleotides in tRNA reveal significant insights into the inherent conformational rigidity of these units, contributing to the stability of tRNA's conformation (Yokoyama et al., 1979).

Synthesis of Heterocycles

Direct condensation of dianions derived from 5-amino-4-methylpyrimidine with various carboxylic acid derivatives allows for the efficient synthesis of 2-substituted-4,6-diazaindoles in one step, demonstrating a valuable method for constructing complex heterocycles (Song et al., 2009).

DNA Damage from Ultraviolet Radiation

Research on DNA exposure to UV radiation identified monomeric products in DNA, including derivatives of 5-methyl-2-hydroxypyrimidine. This study provides crucial information on the substrates for base excision repair enzymes, which are involved in reversing oxidative DNA damage (Doetsch et al., 1995).

Histamine H3 Receptor Ligands

2,4-Diamino- and 2,4,6-triaminopyrimidine derivatives, including those related to this compound, have been synthesized and tested for their binding affinity to human histamine H3 receptors, indicating their potential in medicinal chemistry (Sadek et al., 2014).

Safety and Hazards

properties

IUPAC Name |

2-N-methylpyrimidine-2,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-7-5-8-2-4(6)3-9-5/h2-3H,6H2,1H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELWSUDCINDWJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Propan-2-ylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2980350.png)

![2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole](/img/structure/B2980355.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid](/img/structure/B2980357.png)

![7-Methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2980362.png)

![3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide](/img/structure/B2980365.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2980366.png)

![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980367.png)

![(2S,3S)-2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2980370.png)